Disodium 9(or 10)-(sulfooxy)stearate

CAS No.: 65151-75-9

Cat. No.: VC18463804

Molecular Formula: C18H34Na2O6S

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65151-75-9 |

|---|---|

| Molecular Formula | C18H34Na2O6S |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | disodium;9-sulfonatooxyoctadecanoate |

| Standard InChI | InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

| Standard InChI Key | VGTVRFVVWNDJDH-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

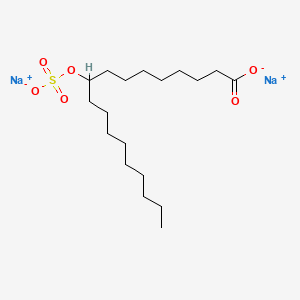

Disodium 9(or 10)-(sulfooxy)stearate consists of an 18-carbon stearic acid backbone with a sulfooxy group (-OSO3⁻) at either the ninth or tenth position, balanced by two sodium counterions. The IUPAC name, disodium;9-sulfonatooxyoctadecanoate, reflects this structure . The compound’s amphiphilic nature arises from its hydrophobic alkyl chain and hydrophilic sulfonate head, enabling it to reduce surface tension at oil-water interfaces.

Key Structural Features:

-

Hydrocarbon Chain: An 18-carbon saturated chain derived from stearic acid (C₁₈H₃₆O₂) .

-

Sulfooxy Group: Positioned at carbon 9 or 10, contributing to solubility in polar solvents.

-

Sodium Counterions: Enhance ionic strength and stability in aqueous solutions .

Physicochemical Data

The compound’s properties are critical for its industrial utility:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₄Na₂O₆S | |

| Molecular Weight | 424.5 g/mol | |

| Solubility | Water-soluble | |

| Critical Micelle Concentration (CMC) | ~0.1–1 mM (estimated) |

The canonical SMILES representation, CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+], confirms the branching and ionic configuration. Its Standard InChIKey (VGTVRFVVWNDJDH-UHFFFAOYSA-L) uniquely identifies the stereochemical arrangement.

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The production of disodium 9(or 10)-(sulfooxy)stearate involves two primary steps:

-

Sulfonation of Stearic Acid:

Stearic acid reacts with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in a nonpolar solvent (e.g., dichloroethane). This electrophilic substitution introduces the sulfooxy group at carbon 9 or 10, yielding 9(or 10)-(sulfooxy)stearic acid . -

Neutralization with Sodium Hydroxide:

The sulfonated intermediate is treated with sodium hydroxide (NaOH) to form the disodium salt:

Reaction Specificity and Byproducts

Functional Applications and Mechanism of Action

Surfactant and Emulsifier

As a anionic surfactant, disodium 9(or 10)-(sulfooxy)stearate reduces interfacial tension between hydrophobic and hydrophilic phases. Its critical micelle concentration (CMC) enables micelle formation, encapsulating oils in aqueous solutions.

Key Applications:

-

Detergents: Enhances grease removal by solubilizing lipids .

-

Pharmaceuticals: Serves as an excipient in tablet formulations to improve drug solubility .

Biological Interactions

Comparative Analysis with Related Compounds

Sodium Stearate vs. Disodium 9(or 10)-(Sulfooxy)stearate

Sodium stearate (C₁₈H₃₅NaO₂), a simpler soap derivative, lacks the sulfooxy group, limiting its solubility in hard water. In contrast, the sulfooxy group in disodium 9(or 10)-(sulfooxy)stearate confers enhanced water solubility and resistance to divalent cations (e.g., Ca²⁺, Mg²⁺), making it superior in detergent formulations .

Other Sulfonated Fatty Acid Salts

| Compound | Molecular Formula | Sulfonate Position | Key Difference |

|---|---|---|---|

| Sodium methyl 10-(sulfooxy)stearate | C₁₉H₃₇NaO₆S | 10 (methyl ester) | Lower water solubility |

| 2-Sulfo-octadecanoic acid | C₁₈H₃₅NaO₅S | 2 | Higher reactivity |

Disodium 9(or 10)-(sulfooxy)stearate’s mid-chain sulfonation balances solubility and stability, optimizing performance in emulsification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume